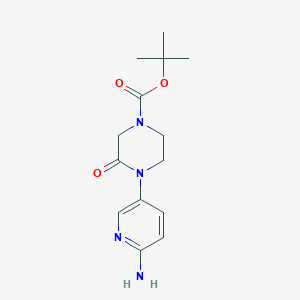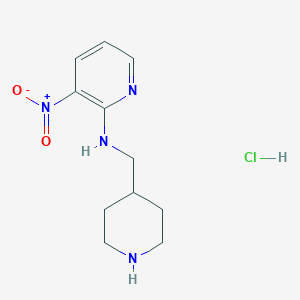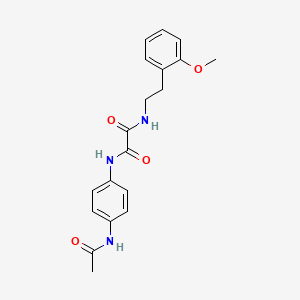
2-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isoindoline-1,3-dione” is a complex organic molecule that contains a quinolin-3-yl group and an isoindoline-1,3-dione group . Quinolines and isoindolines are both heterocyclic compounds, which means they contain atoms of at least two different elements in a cyclic structure .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinoline and isoindoline moieties . The quinoline moiety could potentially be synthesized using Skraup or Doebner-Miller reactions, while the isoindoline moiety could be synthesized via a condensation reaction of an aromatic primary amine with a maleic anhydride derivative .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The quinoline moiety contains a benzene ring fused with a pyridine ring, while the isoindoline moiety is a type of isoquinoline with two carbonyl groups at the 1 and 3 positions .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . For example, the carbonyl groups in the isoindoline moiety could potentially undergo nucleophilic addition reactions, while the aromatic rings in the quinoline moiety could potentially undergo electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, its solubility would depend on the polarity of its functional groups, its melting and boiling points would depend on the strength of its intermolecular forces, and its reactivity would depend on the presence and position of its functional groups .
科学的研究の応用
2-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isoindoline-1,3-dione has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as heterocycles, which are important in medicinal and biochemical research. It has also been used as a catalyst in organic synthesis. This compound has been studied for its potential in medicinal applications, such as the treatment of cancer and other diseases. It has also been studied for its potential in biochemical applications, such as enzyme inhibition.
作用機序
The mechanism of action of 2-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isoindoline-1,3-dione is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed to act as an antioxidant, which can help protect cells from damage caused by reactive oxygen species.
Biochemical and Physiological Effects
This compound has been studied for its potential in medicinal applications, such as the treatment of cancer and other diseases. It has also been studied for its potential in biochemical applications, such as enzyme inhibition. In addition, this compound has been shown to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects.
実験室実験の利点と制限
The advantages of using 2-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isoindoline-1,3-dione in laboratory experiments include its wide range of applications, its ease of synthesis, and its ability to act as a catalyst in organic synthesis. The limitations of using this compound in laboratory experiments include its potential toxicity, its limited solubility in water, and its potential to interfere with the activity of certain enzymes.
将来の方向性
The future directions for 2-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isoindoline-1,3-dione research include further investigation into its potential medicinal and biochemical applications. Additionally, further research into its potential toxicity, solubility, and potential to interfere with enzyme activity is needed. Other possible future directions for this compound research include the development of new synthesis methods, the exploration of its potential as a catalyst in organic synthesis, and the study of its potential as an antioxidant.
合成法
2-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isoindoline-1,3-dione can be synthesized using a variety of methods, including the use of Friedel-Crafts alkylation, the Stork-Enamine reaction, and the Biginelli reaction. The Friedel-Crafts alkylation method involves the reaction of an aromatic compound with an alkyl halide in the presence of an aluminium chloride catalyst. The Stork-Enamine reaction involves the reaction of an aldehyde and an enamine in the presence of a base. The Biginelli reaction involves the reaction of an aldehyde, an aromatic compound, and an urea or thiourea in the presence of an acid.
Safety and Hazards
特性
IUPAC Name |
2-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-12-7-8-14-11-15(19(24)22-18(14)13(12)2)9-10-23-20(25)16-5-3-4-6-17(16)21(23)26/h3-8,11H,9-10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGULGRRIONDQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCN3C(=O)C4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2901927.png)
![N-[(3-chloro-4-methoxyphenyl)methyl]-3-nitrobenzamide](/img/structure/B2901929.png)

![methyl 4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoate](/img/structure/B2901932.png)

![4,6-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B2901934.png)

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2901938.png)


![2-[4-(4-Methylphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2901946.png)


